![molecular formula C7H11ClF3N3 B2943924 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride CAS No. 2230798-45-3](/img/structure/B2943924.png)
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical compound with the CAS Number: 2375274-77-2 . It has a molecular weight of 243.66 . The IUPAC name for this compound is 3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 243.66 .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
This compound can be used as a starting point for the synthesis of other complex molecules . For example, it can be used to synthesize various piperidine derivatives, which are important in pharmaceutical research .
Drug Design and Construction
Piperidine-containing compounds, including “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride”, are one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Biological Activity Research
The compound can be used in research to study its biological activity. Piperidines have been found to exhibit a range of biological activities, which can be further explored using this compound .
Pharmacological Applications
Piperidine derivatives have been found to have various pharmacological applications. They have been used in the discovery and biological evaluation of potential drugs .
Antiproliferation and Antimetastatic Effects
Some piperidine alkaloids, which can potentially be synthesized from this compound, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Migraine Treatment Research
There is potential for this compound to be used in research related to the treatment of migraines. For example, during a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches .
Safety and Hazards
This compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
Trifluoromethylpyridines, which are structurally similar to 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . This could potentially apply to 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride as well.
Wirkmechanismus
Target of Action
The primary targets of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride are the metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT7 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, cognition, and pain perception .
Mode of Action
This compound acts as a positive allosteric modulator of mGluR4 and a ligand for the 5-HT7 receptor . By binding to these receptors, it enhances their response to natural ligands, leading to amplified signal transduction .
Biochemical Pathways
It is known that mglur4 and 5-ht7 receptors are involved in several neurotransmission pathways, including those related to glutamate and serotonin . The modulation of these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroendocrine secretion .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
The modulation of mGluR4 and 5-HT7 receptors by this compound can result in various molecular and cellular effects. For instance, it has been used as a reactant for the synthesis of positive allosteric modulators of mGluR4 and 5-HT7 receptor ligands , which have potential applications in treating neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the physiological environment, including the presence of natural ligands and the expression levels of its target receptors .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQLBQTQAWAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)
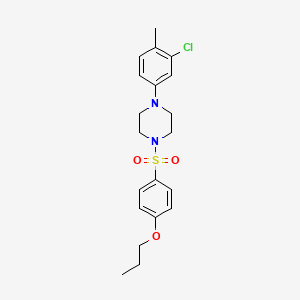
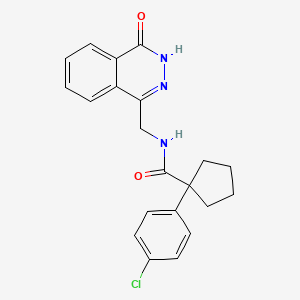

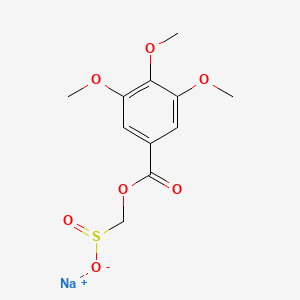


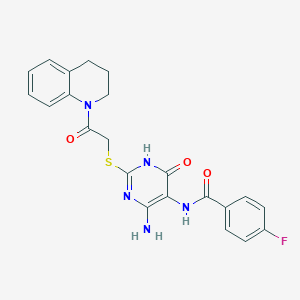
![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
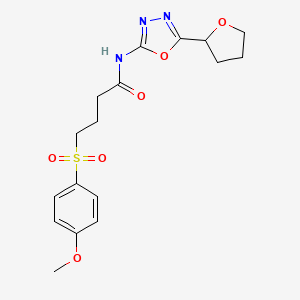
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)
